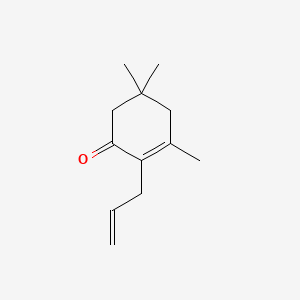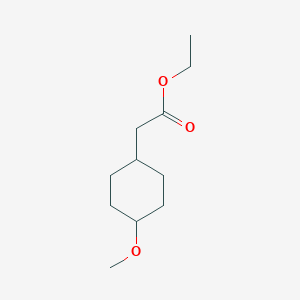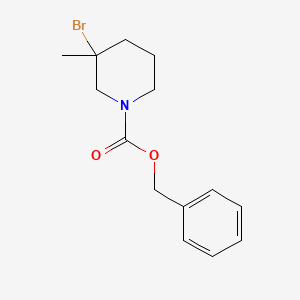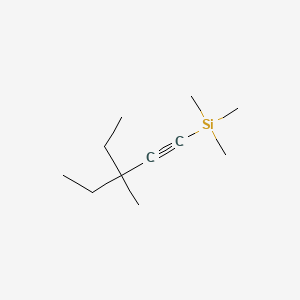
Silane, (3-ethyl-3-methyl-1-pentynyl)trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (3-ethyl-3-methyl-1-pentynyl)trimethyl- is an organosilicon compound with the chemical formula C11H22Si. This compound is part of the silane family, which are silicon analogs of alkanes. Silanes are known for their diverse applications in various fields, including materials science, organic synthesis, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (3-ethyl-3-methyl-1-pentynyl)trimethyl- typically involves the hydrosilylation of alkynes. This process can be catalyzed by transition metals such as platinum or rhodium. The reaction conditions often include the use of solvents like toluene or hexane and temperatures ranging from room temperature to 100°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and catalysts is crucial to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Silane, (3-ethyl-3-methyl-1-pentynyl)trimethyl- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrosilanes are often used as reducing agents.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds.
Substitution: Various organosilicon derivatives.
Scientific Research Applications
Silane, (3-ethyl-3-methyl-1-pentynyl)trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Silane, (3-ethyl-3-methyl-1-pentynyl)trimethyl- involves its ability to donate hydride ions or act as a radical initiator. The molecular targets include various organic substrates, which undergo transformation through hydrosilylation or radical-mediated processes. The pathways involved often depend on the specific reaction conditions and catalysts used .
Comparison with Similar Compounds
Similar Compounds
- Trimethyl(3,3,3-triethoxy-1-propyn-1-yl)silane
- Trimethylsilylacetylene
- Triethylsilane
Uniqueness
Silane, (3-ethyl-3-methyl-1-pentynyl)trimethyl- is unique due to its specific structure, which imparts distinct reactivity and stability. Compared to other silanes, it offers a balance between hydride donation and radical initiation, making it versatile for various applications .
Properties
CAS No. |
61228-00-0 |
|---|---|
Molecular Formula |
C11H22Si |
Molecular Weight |
182.38 g/mol |
IUPAC Name |
(3-ethyl-3-methylpent-1-ynyl)-trimethylsilane |
InChI |
InChI=1S/C11H22Si/c1-7-11(3,8-2)9-10-12(4,5)6/h7-8H2,1-6H3 |
InChI Key |
PSGUAKODOZZALK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC)C#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrido[3,2-C][1,2]thiazine](/img/structure/B13956786.png)
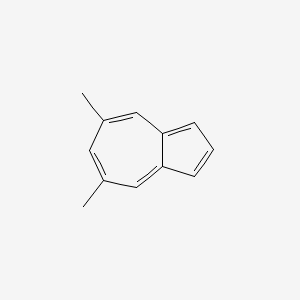
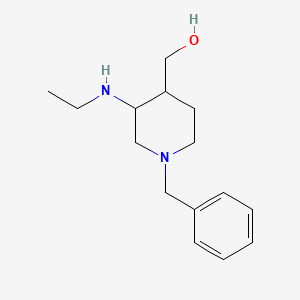

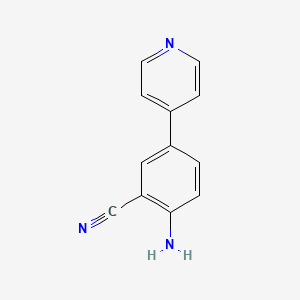
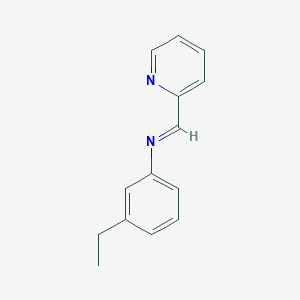
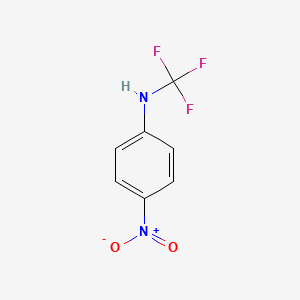
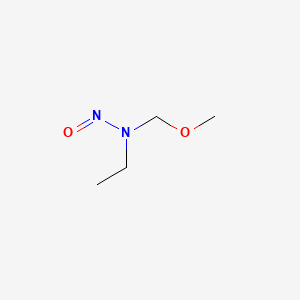

![(2R)-2,3-diamino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B13956821.png)
